Cas no 2870659-85-9 (5-Quinolinol, 8-bromo-6-fluoro- )

5-Quinolinol, 8-bromo-6-fluoro- 化学的及び物理的性質
名前と識別子
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- 8-Bromo-6-fluoro-5-quinolinol (ACI)
- 5-Quinolinol, 8-bromo-6-fluoro-
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- インチ: 1S/C9H5BrFNO/c10-6-4-7(11)9(13)5-2-1-3-12-8(5)6/h1-4,13H
- InChIKey: PKLKUMNAESCAPR-UHFFFAOYSA-N
- ほほえんだ: FC1C(O)=C2C(N=CC=C2)=C(Br)C=1
5-Quinolinol, 8-bromo-6-fluoro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39919395-2.5g |
8-bromo-6-fluoroquinolin-5-ol |
2870659-85-9 | 2.5g |
$1680.0 | 2023-07-07 | ||
Enamine | EN300-39919395-5.0g |
8-bromo-6-fluoroquinolin-5-ol |
2870659-85-9 | 5.0g |
$2485.0 | 2023-07-07 | ||
Enamine | EN300-39919395-0.5g |
8-bromo-6-fluoroquinolin-5-ol |
2870659-85-9 | 0.5g |
$823.0 | 2023-07-07 | ||
Enamine | EN300-39919395-0.1g |
8-bromo-6-fluoroquinolin-5-ol |
2870659-85-9 | 0.1g |
$755.0 | 2023-07-07 | ||
Enamine | EN300-39919395-0.25g |
8-bromo-6-fluoroquinolin-5-ol |
2870659-85-9 | 0.25g |
$789.0 | 2023-07-07 | ||
Enamine | EN300-39919395-1.0g |
8-bromo-6-fluoroquinolin-5-ol |
2870659-85-9 | 1.0g |
$857.0 | 2023-07-07 | ||
Enamine | EN300-39919395-0.05g |
8-bromo-6-fluoroquinolin-5-ol |
2870659-85-9 | 0.05g |
$719.0 | 2023-07-07 | ||
Enamine | EN300-39919395-10.0g |
8-bromo-6-fluoroquinolin-5-ol |
2870659-85-9 | 10.0g |
$3683.0 | 2023-07-07 |
5-Quinolinol, 8-bromo-6-fluoro- 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
5-Quinolinol, 8-bromo-6-fluoro- に関する追加情報
Comprehensive Overview of 5-Quinolinol, 8-bromo-6-fluoro- (CAS No. 2870659-85-9): Properties, Applications, and Research Insights
The compound 5-Quinolinol, 8-bromo-6-fluoro- (CAS No. 2870659-85-9) is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. This structurally unique molecule has garnered significant attention in pharmaceutical and material science research due to its potential applications in drug discovery and advanced material synthesis. The presence of both bromo and fluoro substituents on the quinoline backbone enhances its reactivity and binding affinity, making it a valuable intermediate in medicinal chemistry.
Recent studies highlight the growing interest in halogenated quinolines like 8-bromo-6-fluoro-5-quinolinol, particularly in the development of novel antimicrobial and anticancer agents. Researchers are actively exploring its mechanism of action, especially in targeting enzyme inhibition and protein-protein interactions. The compound's structural versatility allows for further derivatization, enabling the creation of libraries for high-throughput screening in drug development pipelines.
From a synthetic chemistry perspective, 5-Quinolinol, 8-bromo-6-fluoro- serves as a crucial building block in organic transformations. Its electron-deficient nature facilitates various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex molecular architectures. The compound's stability under diverse reaction conditions makes it particularly attractive for multi-step synthetic routes.
The material science community has shown increasing interest in fluorinated quinoline derivatives due to their unique photophysical properties. 8-bromo-6-fluoro-5-quinolinol demonstrates potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices, where its electron-transporting characteristics can be harnessed. Recent publications suggest its utility in developing novel fluorescent probes for biological imaging and sensing applications.
Quality control and analytical characterization of CAS No. 2870659-85-9 typically involve advanced techniques such as HPLC, LC-MS, and NMR spectroscopy. The compound's purity is crucial for research applications, with most commercial suppliers offering it at ≥95% purity. Storage recommendations generally suggest protection from light and moisture at controlled room temperature to maintain stability.
In the context of green chemistry initiatives, researchers are investigating more sustainable synthetic routes to halogenated quinoline compounds. Recent advancements in catalytic halogenation and flow chemistry approaches aim to reduce the environmental impact of producing such specialized chemicals while maintaining high yields and selectivity.
The pharmacological potential of 5-Quinolinol, 8-bromo-6-fluoro- continues to be an active area of investigation. Preliminary studies suggest possible applications in targeting protein kinases and epigenetic modifiers, aligning with current trends in precision medicine. Its structure-activity relationship profile makes it particularly interesting for structure-based drug design approaches that dominate modern pharmaceutical research.
From a commercial perspective, the global market for specialty quinoline derivatives is expected to grow steadily, driven by increasing R&D investments in life sciences and advanced materials. CAS 2870659-85-9 represents one of many innovative compounds meeting the demand for novel chemical entities in these expanding sectors.
Future research directions for 8-bromo-6-fluoro-5-quinolinol may include exploration of its supramolecular chemistry properties, potential in metal-organic frameworks (MOFs), and applications in catalytic systems. The compound's unique combination of halogen substituents and hydrogen-bonding capabilities offers numerous possibilities for innovative applications across chemical disciplines.
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